Cas no 920410-84-0 (1-(2-methoxyethyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyrimidin-2-one)

1-(2-methoxyethyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyrimidin-2-one 化学的及び物理的性質
名前と識別子
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- AKOS024475168
- F2882-0013
- 920410-84-0
- 1-(2-methoxyethyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
- 1-(2-methoxyethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- 1-(2-methoxyethyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyrimidin-2-one
-
- インチ: 1S/C10H14N2O2S/c1-14-6-5-12-8-4-2-3-7(8)9(15)11-10(12)13/h2-6H2,1H3,(H,11,13,15)
- InChIKey: ISZBPALLRJGBKZ-UHFFFAOYSA-N
- SMILES: S=C1C2CCCC=2N(C(N1)=O)CCOC
計算された属性
- 精确分子量: 226.07759887g/mol
- 同位素质量: 226.07759887g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 338
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.3
- トポロジー分子極性表面積: 73.7Ų
1-(2-methoxyethyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyrimidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2882-0013-1mg |
1-(2-methoxyethyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one |
920410-84-0 | 90%+ | 1mg |
$54.0 | 2023-04-30 |
1-(2-methoxyethyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyrimidin-2-one 関連文献
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
1-(2-methoxyethyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyrimidin-2-oneに関する追加情報
Introduction to 1-(2-methoxyethyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyrimidin-2-one (CAS No. 920410-84-0) and Its Emerging Applications in Chemical Biology
The compound 1-(2-methoxyethyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyrimidin-2-one, identified by its CAS number 920410-84-0, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic sulfonamide derivative has garnered attention due to its unique structural features and promising biological activities. The presence of a cyclopentadpyrimidine core combined with a sulfanylidene functional group and an N-(2-methoxyethyl) substituent endows the molecule with distinct chemical properties that make it a valuable candidate for further investigation.
Recent advancements in medicinal chemistry have highlighted the importance of sulfonamide-containing compounds in drug discovery. Sulfonamides are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The cyclopentadpyrimidine scaffold is particularly interesting as it mimics natural nucleoside structures, which are fundamental components of nucleic acids. This structural similarity suggests that 1-(2-methoxyethyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyrimidin-2-one may exhibit interactions with biological targets involved in DNA replication and repair mechanisms.
In the context of contemporary research, the synthesis and characterization of this compound have opened new avenues for exploring its pharmacological effects. The sulfanylidene moiety introduces a polar region that can engage in hydrogen bonding with biological molecules, while the N-(2-methoxyethyl) group provides steric bulk and lipophilicity. These features collectively contribute to the compound's potential as a lead structure for developing novel therapeutic agents.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Enzymes are critical targets in drug design due to their involvement in numerous cellular processes. The cyclopentadpyrimidine core resembles purine derivatives found in nucleotides, which are essential for enzyme function. Preliminary studies suggest that 1-(2-methoxyethyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyrimidin-2-one may interact with enzymes by binding to their active sites or allosteric pockets. Such interactions could lead to inhibition or activation of enzymatic pathways relevant to diseases like cancer and inflammation.
The methoxyethyl substituent at the nitrogen atom is another key feature that warrants detailed investigation. Methoxy groups are frequently incorporated into drug molecules to enhance solubility and metabolic stability. In this context, the N-(2-methoxyethyl) group may improve the compound's pharmacokinetic properties while maintaining its biological activity. This balance is crucial for developing effective drugs that can reach target tissues without rapid degradation.
From a synthetic chemistry perspective, 1-(2-methoxyethyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyrimidin-2-one exemplifies the sophistication of modern heterocyclic chemistry. The synthesis involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Techniques such as transition metal catalysis and protecting group strategies play pivotal roles in constructing the complex framework of this molecule. These synthetic challenges underscore the compound's significance as a benchmark for developing new synthetic methodologies.
The potential applications of this compound extend beyond traditional pharmaceuticals. In agrochemical research, 1-(2-methoxyethyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7 H-cyclopentadpyrimidin - 2-one may serve as a precursor for designing novel pesticides or herbicides that target specific enzymes in pests while minimizing environmental impact. This aligns with global efforts to develop sustainable agrochemical solutions that support food security without compromising ecological balance.
In conclusion, 1-( 2 - meth oxy ethyl ) - 4 - sulf any lid ene - 1 H , 2 H , 3 H , 4 H , 5 H , 6 H , 7 H - cyc lo pent ad py rim idin - 2 one ( CAS No . 92041 0 -84 -0 ) represents a versatile molecule with significant promise in chemical biology and pharmaceutical research. Its unique structural features and potential biological activities make it an attractive candidate for further exploration. As research progresses, this compound will likely contribute valuable insights into enzyme mechanisms and provide new opportunities for drug development across multiple therapeutic areas.
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